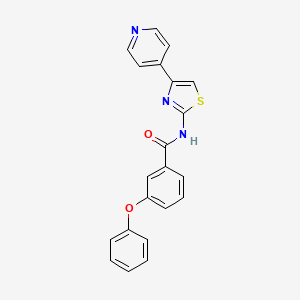

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as "3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide," typically involves condensation reactions that combine different chemical entities through catalytic processes or using reagents that facilitate the formation of the benzamide core structure. For example, substituted benzamides have been synthesized by reacting salicylic acid with aminopyridine under specific conditions to yield high-purity products (H. Dian, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. These studies reveal the planar geometry of the benzamide moiety and the spatial orientation of substituents, which are crucial for understanding the compound's chemical behavior and reactivity (R. Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of "this compound" derivatives involves interactions with various reagents and conditions that lead to the formation of new chemical bonds and structures. These reactions are guided by the functional groups present in the molecule, such as the benzamide linkage and the thiazolyl group, which undergo substitution, addition, or condensation reactions (K. Baheti et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, including "this compound," can be characterized by their solubility, melting point, and crystalline structure. These properties are influenced by the molecular arrangement and the nature of intermolecular forces within the solid state, as well as by the presence of functional groups that can engage in hydrogen bonding or other interactions (R. K. Mudsainiyan & A. K. Jassal, 2016).

Chemical Properties Analysis

The chemical properties of "this compound" are defined by its reactivity towards other chemical species. This includes its behavior in organic synthesis reactions, such as nucleophilic substitutions or electrophilic additions, and its ability to form complexes with metals or to act as a ligand in coordination chemistry (Gomathi Vellaiswamy & S. Ramaswamy, 2017). The functional groups in the molecule, such as the benzamide and thiazolyl groups, play a significant role in these chemical interactions.

Applications De Recherche Scientifique

Metabolism and Disposition

Research on compounds structurally related to "3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" has explored their metabolism and disposition in biological systems. For example, the study of the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans provides insights into how similar compounds are metabolized and eliminated from the body. The study found that the principal route of metabolism involved oxidation, with the main metabolites being excreted via feces, highlighting the complexity of metabolic pathways for such compounds (Renzulli et al., 2011).

Environmental Exposure

Investigations into environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides have provided valuable data on the presence of related metabolites, such as 3-phenoxybenzoic acid, in different populations. Studies have demonstrated widespread chronic exposure to these chemicals, particularly in children, with variations in exposure levels related to residential proximity to agricultural activities and the use of insecticides within households (Babina et al., 2012). Such research underscores the need for monitoring and regulating the use of these chemicals to protect public health.

Health Effects

Research has also delved into the potential health effects of exposure to related compounds, focusing on neurobehavioral outcomes and metabolic processes. For instance, the urinary metabolites of OP and PYR pesticides have been linked to neurobehavioral effects in children, highlighting concerns over low-level exposure to these pesticides and their impact on cognitive functions (Wang et al., 2016). Such findings are critical for understanding the broader implications of chemical exposure on child development and health.

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a broad range of biological targets . These targets often play crucial roles in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives are known to influence a wide range of biochemical pathways . These molecules may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities .

Propriétés

IUPAC Name |

3-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)15-9-11-22-12-10-15)16-5-4-8-18(13-16)26-17-6-2-1-3-7-17/h1-14H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLNJNAGHHCZGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)

![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)